Cas no 1805643-05-3 (Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate)

Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate
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- Inchi: 1S/C11H9F2NO3S/c1-2-16-10(15)6-3-4-8(18)9(7(6)5-14)17-11(12)13/h3-4,11,18H,2H2,1H3
- InChI Key: DXOQEUOLVOENBJ-UHFFFAOYSA-N
- SMILES: SC1C=CC(C(=O)OCC)=C(C#N)C=1OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 344
- XLogP3: 2.9
- Topological Polar Surface Area: 60.3
Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015018583-1g |
Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate |
1805643-05-3 | 97% | 1g |
1,460.20 USD | 2021-05-31 |
Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate Related Literature
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate
Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate: A Comprehensive Overview
Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate, identified by the CAS number 1805643-05-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structural features, including a cyano group, a difluoromethoxy group, and a mercapto group, which contribute to its versatile chemical properties. Recent advancements in synthetic methodologies have enabled the precise synthesis of this compound, making it accessible for both academic research and industrial applications.
The synthesis of Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate involves a multi-step process that incorporates advanced catalytic systems and optimized reaction conditions. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key transformations in the synthesis pathway. These studies have not only improved the yield but also enhanced the purity of the final product, which is critical for its application in sensitive chemical reactions.
One of the most notable applications of this compound lies in its role as an intermediate in drug discovery. The presence of a cyano group and a difluoromethoxy group provides opportunities for modulating pharmacokinetic properties, such as absorption and metabolism, which are crucial for developing effective therapeutic agents. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various disease targets, including cancer and inflammatory conditions.
In addition to its pharmaceutical applications, Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate has found utility in materials science. Its mercapto group enables the formation of stable sulfur-based bonds, making it a valuable component in the development of advanced polymers and coatings. Researchers have investigated its use in creating self-healing materials, where the compound's ability to form reversible bonds plays a pivotal role.
The environmental impact of this compound has also been a focus of recent research. Studies have shown that proper handling and disposal protocols can minimize its ecological footprint. Regulatory agencies have emphasized the importance of adhering to safety guidelines to ensure sustainable use of this compound in industrial settings.
From a toxicological perspective, Ethyl 2-cyano-3-difluoromethoxy-4-mercaptobenzoate has undergone rigorous testing to assess its safety profile. Results indicate that it exhibits low toxicity when handled under controlled conditions, aligning with global safety standards for chemical substances.
In conclusion, Ethyl 2-cyano-3-difluoromethoxy-4-mersapto-benzoate (CAS No. 1805643-05-3) stands as a testament to the advancements in modern organic chemistry. Its unique structure and diverse applications continue to drive innovation across multiple disciplines, making it an essential compound for researchers and industry professionals alike.
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